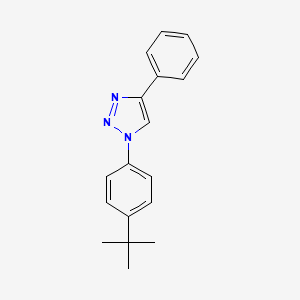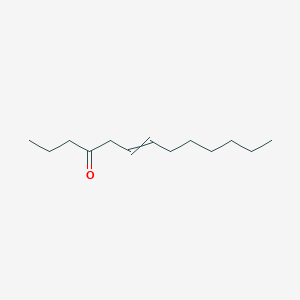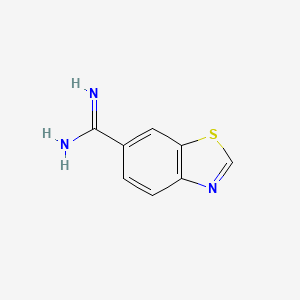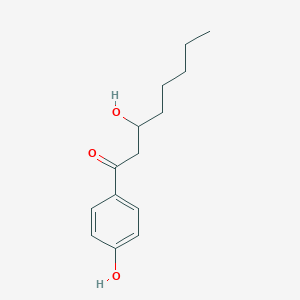![molecular formula C15H18O4 B12522847 Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate CAS No. 671791-98-3](/img/structure/B12522847.png)
Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C15H18O4 It is an ester derivative of benzoic acid, featuring two prop-2-en-1-yloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yloxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yloxy groups can facilitate interactions with hydrophobic regions of proteins, influencing their function and stability.
Comparison with Similar Compounds
Ethyl 3,5-bis[(diphenylphosphino)oxy]benzoate: Similar structure but with diphenylphosphino groups instead of prop-2-en-1-yloxy groups.
3,5-bis(prop-2-yn-1-yloxy)benzoic acid: Similar structure but with prop-2-yn-1-yloxy groups and a carboxylic acid instead of an ester.
Uniqueness: Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is unique due to the presence of prop-2-en-1-yloxy groups, which confer specific reactivity and potential biological activity. Its ester functionality also allows for further chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
671791-98-3 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 3,5-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C15H18O4/c1-4-7-18-13-9-12(15(16)17-6-3)10-14(11-13)19-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3 |
InChI Key |
FEJUABOBZNRAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B12522793.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)





![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

